

The Discovery and Synthesis of SU5416 (Semaxanib): A Technical Overview

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SU5416, also known as Semaxanib, is a synthetic small molecule that has been extensively investigated for its potent anti-angiogenic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of SU5416, tailored for researchers, scientists, and drug development professionals.

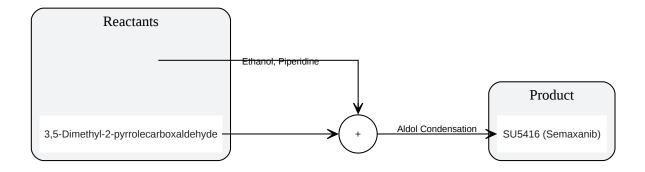
Discovery and Development

SU5416 was identified through screening efforts to discover small molecule inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling and are often dysregulated in cancer.[1] Developed by SUGEN, Inc., SU5416 emerged as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR (Kinase Insert Domain Receptor) or Flk-1 (Fetal Liver Kinase 1).[2][3] Its development was driven by the understanding that inhibiting tumor-associated angiogenesis, the formation of new blood vessels, could be a powerful strategy to halt tumor growth and metastasis.[1][3] SU5416 has been evaluated in clinical trials for the treatment of various advanced malignancies.[3][4]

Synthesis of SU5416

The chemical name for SU5416 is 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one. Its synthesis is achieved through a straightforward aldol condensation reaction. The process involves the reaction of commercially available 2-oxindole with 3,5-dimethyl-2-pyrrolecarboxaldehyde. This condensation is typically carried out in ethanol with piperidine serving as a basic catalyst.[2]





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Caption: Synthetic pathway of SU5416.

Mechanism of Action

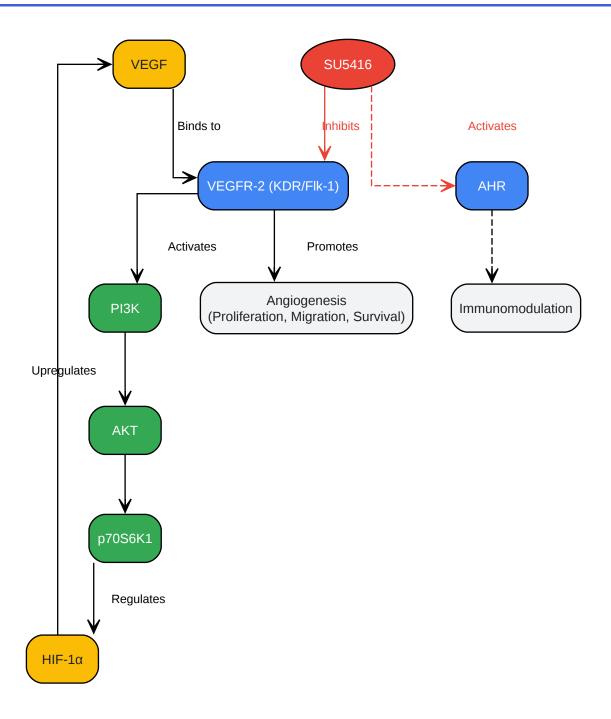
SU5416 primarily exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2.[2][5] This inhibition blocks the autophosphorylation of the receptor, thereby preventing downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5][6]

Beyond VEGFR-2, SU5416 has been shown to inhibit other receptor tyrosine kinases, including c-Kit and Fms-like tyrosine kinase 3 (FLT3).[7][8] This multi-targeted nature may contribute to its broader anti-tumor activity.[9]

Furthermore, studies have revealed that SU5416 can modulate signaling pathways downstream of receptor tyrosine kinases. It has been shown to inhibit the PI3K/AKT/p70S6K1 signaling pathway, which is critical for cell growth and survival.[10][11] This inhibition leads to decreased expression of Hypoxia-Inducible Factor 1-alpha (HIF- 1α) and VEGF.[10]

Interestingly, SU5416 has also been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AHR).[6][12] This dual activity suggests a more complex mechanism of action that could have implications for its immunomodulatory effects.[6][12]





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Caption: Signaling pathways affected by SU5416.

Quantitative Biological Data

The inhibitory activity of SU5416 has been quantified against various kinases and in cellular assays. The following tables summarize key IC50 values.



Table 1: Kinase Inhibition Profile of SU5416

Target Kinase	IC50 (nM)	Reference
VEGFR-2 (KDR/Flk-1)	40	[7]
c-Kit	30	[7]
FLT3	160	[7]
RET	170	[7]

Table 2: Cellular Activity of SU5416

Assay	Cell Line	IC50 (μM)	Reference
VEGF-driven Mitogenesis	HUVEC	0.04	[2]
FGF-driven Mitogenesis	HUVEC	50	[2]
C6 glioma cell growth	C6	>20	[2]
Calu 6 lung carcinoma cell growth	Calu 6	>20	[2]
A375 melanoma cell growth	A375	>20	[2]
A431 epidermoid carcinoma cell growth	A431	>20	[2]
SF767T glioma cell growth	SF767T	>20	[2]
OEC Proliferation	OEC	Dose-dependent decrease	[5]

Experimental Protocols

Foundational & Exploratory





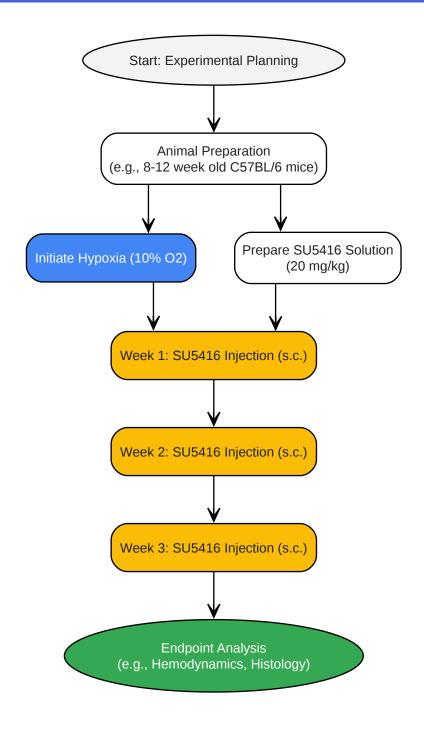
Detailed experimental protocols for the use of SU5416 are extensive and application-dependent. However, a general workflow for in vivo studies, particularly for the widely used hypoxia/SU5416 model of pulmonary hypertension, is outlined below.

Protocol: Induction of Pulmonary Hypertension in Mice using Hypoxia and SU5416

This protocol is adapted from established methods to induce pulmonary hypertension in animal models.[13]

- Animal Model: Use eight to twelve-week-old C57BL/6 mice.
- SU5416 Preparation: Prepare a solution of SU5416 for injection at a dose of 20 mg/kg body weight.
- Hypoxia Exposure: House the mice in a hypoxic chamber with an oxygen concentration of 10%.
- SU5416 Administration: On the same day as the initiation of hypoxia, administer the prepared SU5416 solution to the mice via subcutaneous injection.
- Treatment Schedule: Repeat the SU5416 injection once a week for three consecutive weeks while maintaining the mice in the hypoxic environment.
- Control Group: A control group of mice should receive vehicle injections and be housed under normoxic conditions.
- Endpoint Analysis: After the three-week treatment period, animals can be assessed for the development of pulmonary hypertension and right ventricular hypertrophy through functional and morphometrical analyses.





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Caption: Workflow for the Hypoxia/SU5416 model.

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